1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane
Overview
Description
1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane is an organosulfur compound with the molecular formula C3H3Br2F3OS It is characterized by the presence of bromine, fluorine, and sulfur atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane can be synthesized through several methods. One common approach involves the reaction of 1,2-dibromoethane with trifluoromethanesulfinyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality and higher production rates.
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require a base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted ethane derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and trifluoromethylsulfinyl groups into molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-dibromo-1-((trifluoromethyl)sulfinyl)ethane involves its reactivity with various biological and chemical targets. The bromine atoms can participate in electrophilic reactions, while the trifluoromethylsulfinyl group can engage in nucleophilic interactions. These interactions can disrupt biological processes or facilitate the formation of new chemical bonds, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
1,2-Dibromoethane: Lacks the trifluoromethylsulfinyl group, making it less reactive in certain contexts.
1,2-Dibromo-1-(trifluoromethyl)ethane: Similar but lacks the sulfinyl group, affecting its chemical properties.
1,2-Dibromo-1-(methylsulfinyl)ethane: Contains a methylsulfinyl group instead of trifluoromethylsulfinyl, leading to different reactivity.
Uniqueness
1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane is unique due to the presence of both bromine and trifluoromethylsulfinyl groups, which impart distinct chemical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with similar compounds.
Properties
IUPAC Name |
1,2-dibromo-1-(trifluoromethylsulfinyl)ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Br2F3OS/c4-1-2(5)10(9)3(6,7)8/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYGJMEPSZYHFHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(S(=O)C(F)(F)F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Br2F3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001229697 | |
Record name | Ethane, 1,2-dibromo-1-[(trifluoromethyl)sulfinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001229697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253123-65-7 | |
Record name | Ethane, 1,2-dibromo-1-[(trifluoromethyl)sulfinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1253123-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethane, 1,2-dibromo-1-[(trifluoromethyl)sulfinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001229697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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